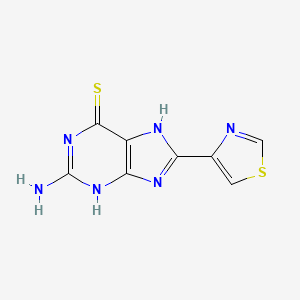

2-amino-8-thiazol-4-yl-9H-purine-6-thiol

Description

Structure

3D Structure

Properties

CAS No. |

65911-28-6 |

|---|---|

Molecular Formula |

C8H6N6S2 |

Molecular Weight |

250.3 g/mol |

IUPAC Name |

2-amino-8-(1,3-thiazol-4-yl)-3,7-dihydropurine-6-thione |

InChI |

InChI=1S/C8H6N6S2/c9-8-13-6-4(7(15)14-8)11-5(12-6)3-1-16-2-10-3/h1-2H,(H4,9,11,12,13,14,15) |

InChI Key |

XIXVLCJFSIBRMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)C2=NC3=C(N2)C(=S)N=C(N3)N |

Origin of Product |

United States |

Structural Elucidation and Characterization Techniques for Purine Thiazole Derivatives

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce detailed information about their atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

In the ¹H NMR spectrum of a purine-thiazole derivative like "2-amino-8-thiazol-4-yl-9H-purine-6-thiol," specific chemical shifts are expected for the protons of the purine (B94841) and thiazole (B1198619) rings. The protons on the thiazole ring typically appear in the aromatic region of the spectrum. For instance, in related 2-aminothiazole (B372263) structures, the thiazole proton signal can be observed around 6.5-7.5 ppm. rsc.orgchemicalbook.com The protons of the purine ring system, such as the H-8 proton in related purine analogs, also resonate in the downfield region, often above 8.0 ppm. rsc.org The protons of the amino group (NH₂) and the purine NH proton would likely appear as broad signals, the positions of which can be influenced by the solvent and concentration. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a compound like "2-amino-8-thiazol-4-yl-9H-purine-6-thiol," distinct signals would be expected for each carbon atom. In similar 2-aminothiazole-containing compounds, the C-2 carbon of the thiazole ring is typically observed around 167-174 ppm, while the C-4 and C-5 carbons appear at approximately 152-155 ppm and 102-111 ppm, respectively. rsc.org The carbons of the purine ring would also have characteristic chemical shifts. For example, in related 6-mercaptopurine (B1684380) derivatives, the C-6 carbon (bearing the thiol group) appears significantly downfield. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-amino-8-thiazol-4-yl-9H-purine-6-thiol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Purine Ring | ||

| C2 | - | ~160 |

| C4 | - | ~154 |

| C5 | - | ~120 |

| C6 | - | ~175 |

| C8 | ~8.0-8.5 | ~145 |

| N9-H | ~12.0-13.0 (broad) | - |

| Thiazole Ring | ||

| C2' | - | ~168 |

| C4' | - | ~153 |

| C5'-H | ~7.0-7.5 | ~115 |

| Substituents | ||

| 2-NH₂ | ~5.5-7.5 (broad) | - |

| 6-SH | ~3.0-4.0 (broad) | - |

| Note: These are predicted values based on data from analogous structures and are subject to variation based on solvent and experimental conditions. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of "2-amino-8-thiazol-4-yl-9H-purine-6-thiol" would exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amino group (NH₂) are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. rsc.orgresearchgate.net The N-H stretching of the purine ring would likely be observed as a broader band in the same region. The C=N stretching vibrations within the purine and thiazole rings would give rise to absorptions in the 1630-1580 cm⁻¹ region. rsc.org The C=C stretching vibrations of the aromatic rings would also appear in the 1600-1450 cm⁻¹ range. researchgate.net The presence of the thiol group (S-H) can be identified by a weak absorption band around 2550-2600 cm⁻¹, although this band is often weak and can be difficult to detect. The C-S stretching vibration is expected in the fingerprint region, typically around 700-600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 2-amino-8-thiazol-4-yl-9H-purine-6-thiol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretch | 3300-3500 |

| Purine (N-H) | Stretch | 3200-3400 (broad) |

| Thiol (S-H) | Stretch | 2550-2600 (weak) |

| C=N (Purine, Thiazole) | Stretch | 1630-1580 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| C-N | Stretch | 1350-1250 |

| C-S | Stretch | 700-600 |

| Note: These are expected ranges and the exact positions can vary. |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

In the mass spectrum of "2-amino-8-thiazol-4-yl-9H-purine-6-thiol," the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. For C₈H₆N₆S₂, the exact mass would be 250.0252. HRMS would be able to confirm this elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such a molecule could involve the cleavage of the bond between the purine and thiazole rings, leading to fragment ions corresponding to the purine and thiazole moieties. The loss of small, stable molecules such as HCN, NH₃, and H₂S from the parent ion is also a common fragmentation pattern for nitrogen and sulfur-containing heterocyclic compounds. For instance, the fragmentation of guanine (B1146940) often involves the loss of HCN. nist.gov The specific fragmentation pattern would be key to confirming the connectivity of the purine and thiazole rings.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of "2-amino-8-thiazol-4-yl-9H-purine-6-thiol" is expected to show absorption maxima characteristic of the conjugated purine and thiazole ring systems. Purine derivatives typically exhibit strong absorption bands in the UV region, generally between 250 and 300 nm. acs.org The presence of the thiazole substituent and the thiol group would influence the position and intensity of these absorption bands. The electronic transitions are typically π → π* and n → π* transitions within the aromatic systems. The exact λ_max values would be sensitive to the solvent used for the measurement due to solvent-solute interactions. For related purine-pyrazole hybrids, absorption maxima have been observed in the range of 273-277 nm. whiterose.ac.uk

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the solid state.

A successful X-ray crystallographic analysis of "2-amino-8-thiazol-4-yl-9H-purine-6-thiol" would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the purine and thiazole rings and the dihedral angle between them. For instance, in related styrylpyridine derivatives, X-ray analysis has shown the molecules to be nearly planar. mdpi.com Furthermore, it would detail the tautomeric form present in the solid state (e.g., the thiol vs. thione form of the purine ring) and the specific location of the proton on the purine's nitrogen atoms. Intermolecular interactions, such as hydrogen bonding involving the amino group, the thiol group, and the nitrogen atoms of the heterocyclic rings, would also be elucidated, providing insight into the crystal packing. mdpi.com

Computational and Theoretical Investigations of 2 Amino 8 Thiazol 4 Yl 9h Purine 6 Thiol and Its Analogues

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), offer a lens into the electronic behavior and reactivity of purine-thiazole scaffolds.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and chemical reactivity of novel compounds. For analogues of 2-amino-8-thiazol-4-yl-9H-purine-6-thiol, such as other thiazole-containing hybrid molecules, DFT calculations are employed to elucidate their geometric and electronic properties. nih.gov These studies often involve optimizing the molecular geometry to find the most stable conformation.

DFT investigations have shown that the introduction of different substituents can significantly influence the electronic properties and reactivity of the molecule. For instance, in studies of pyrimidinone-linked thiazoles, DFT analysis indicated that compounds with chloro-substituents exhibited promising reactivity. nih.gov Furthermore, DFT has been used to determine the electron density of thiazole (B1198619) derivatives, providing insights into their potential as inhibitors of specific biological targets. nih.govdntb.gov.ua The method can also predict thermodynamic and chemical activity descriptors, which help in understanding the stability and potential antiradical activity of related sulfur-containing molecules. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

For purine (B94841) analogues, the spatial distribution and energy levels of these frontier orbitals are of significant interest. In studies of substituted push-pull purines, the location of the HOMO and LUMO can vary depending on the substitution pattern. For example, in some 2-substituted purine analogues, the HOMO is centered on the purine ring system, while the LUMO is located on a triazole substituent, indicating a pronounced push-pull characteristic. nih.gov The introduction of electron-donating or electron-accepting groups can alter this configuration, affecting the HOMO-LUMO gap and, consequently, the molecule's electronic properties. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

The following table summarizes the HOMO-LUMO energy gap for a selection of substituted purine analogues, illustrating the effect of different substituents on this key electronic parameter.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Analogue A | -5.8 | -1.5 | 4.3 |

| Analogue B | -6.1 | -1.2 | 4.9 |

| Analogue C | -5.5 | -2.0 | 3.5 |

Note: The data in this table is illustrative and based on general findings for purine analogues.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), typically colored red and blue, respectively. researchgate.net

For thiazole and purine derivatives, MEP analysis helps to identify the most reactive sites for intermolecular interactions. researchgate.netsemanticscholar.org For example, the nitrogen atoms of the purine and thiazole rings, as well as the sulfur atom, are often identified as electron-rich regions, making them likely sites for hydrogen bonding or coordination with metal ions. nih.gov Conversely, the hydrogen atoms attached to nitrogen atoms often represent electron-deficient regions. Understanding the MEP is crucial for predicting how a ligand might interact with the electrostatic environment of a protein's active site. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are powerful methods for studying the interactions between small molecules and their biological targets. These approaches can predict binding affinities and the stability of ligand-protein complexes, providing a dynamic view of molecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions.

For analogues of 2-amino-8-thiazol-4-yl-9H-purine-6-thiol, docking studies have been performed against various protein targets. For instance, novel benzothiazolyl pyrazolopyrimidine derivatives have been docked into the active sites of cyclin-dependent kinases (CDKs) like CDK2 and CDK9. nih.govresearchgate.net These studies reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. The docking scores, which are estimates of the free energy of binding, help to rank compounds based on their potential inhibitory activity. nih.govresearchgate.net In a study of new thiazole derivatives, molecular docking was used to investigate their binding to tubulin, with some compounds showing higher binding energies than the reference drug. nih.gov

The following table presents illustrative molecular docking results for some thiazole and purine analogues against different protein targets.

| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Thiazole Derivative 1 | Tubulin | -14.50 | Cys241, Leu255 |

| Thiazole Derivative 2 | Tubulin | -13.88 | Asn258, Ala316 |

| Benzothiazolyl Pyrazolopyrimidine 1 | CDK2 | -8.16 | Ile10, Gln131 |

| Benzothiazolyl Pyrazolopyrimidine 2 | CDK9 | -7.87 | Cys106, Asp167 |

Note: The data in this table is based on findings from various studies on thiazole and purine analogues. nih.govresearchgate.netnih.gov

Molecular dynamics (MD) simulations provide a more dynamic and detailed picture of the behavior of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by molecular docking and analyze conformational changes in both the ligand and the protein.

For purine and thiazole analogues, MD simulations have been used to validate docking results and to investigate the stability of the ligand in the active site. nih.govresearchgate.net These simulations can reveal the persistence of key interactions, such as hydrogen bonds, and calculate parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex. researchgate.net For example, MD simulations of a novel thiazole derivative targeting the LasR protein in P. aeruginosa demonstrated the stability of the protein-ligand complex over a 50 ns simulation. nih.govdntb.gov.ua Such studies confirm that the ligand remains stably bound within the target's active site, reinforcing its potential as an inhibitor. researchgate.net

3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling for Activity Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique used to establish a correlation between the biological activity of a set of compounds and their 3D physicochemical properties. nih.gov This method is instrumental in drug design and lead optimization, providing insights into the structural requirements for enhanced biological activity. By generating a predictive model, 3D-QSAR can guide the synthesis of novel and more potent analogues. nih.gov The core principle of 3D-QSAR lies in the analysis of the interaction fields surrounding a molecule, which are believed to mimic the interactions between a ligand and its biological target. nih.gov

The process typically involves the alignment of a series of molecules with known activities, followed by the calculation of their steric and electrostatic fields. Statistical methods, such as Partial Least Squares (PLS) analysis, are then employed to derive a mathematical equation that relates these fields to the observed biological activities. The resulting models are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net

Key statistical parameters are used to validate the robustness and predictive power of a 3D-QSAR model. The cross-validated correlation coefficient (q²) is a measure of the internal predictive ability of the model, while the non-cross-validated correlation coefficient (r²) indicates the model's ability to fit the training set data. A high q² value (typically > 0.5) is indicative of a model with good predictive capacity. nih.govresearchgate.net The external predictive ability of the model is often assessed using a test set of compounds that were not used in the model generation, with the predictive r² (r²_pred) being a key metric. nih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic interaction fields. nih.gov In a typical CoMFA study, a set of structurally related compounds with known biological activities are aligned based on a common scaffold. The aligned molecules are then placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point using a probe atom.

The resulting matrix of interaction energies is then analyzed using PLS to generate a QSAR equation that links the variations in these fields to the differences in biological activity. The output of a CoMFA analysis is often presented as contour maps, where different colored polyhedra indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For instance, green contours might indicate regions where bulky substituents enhance activity, while yellow contours could suggest that steric hindrance in those areas is detrimental. Similarly, blue contours may highlight areas where positive charge is beneficial, and red contours could point to regions where negative charge is preferred.

In a study on a series of 2, 4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives as anticancer agents, a CoMFA model yielded a cross-validated q² of 0.530 and a conventional r² of 0.903. nih.gov The predictive ability of this model was further confirmed with a test set of ten compounds, resulting in a predictive r² of 0.935. nih.gov Such robust statistical outcomes underscore the utility of CoMFA in guiding the design of new, more potent analogues. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another powerful 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov This broader range of descriptors can often provide a more detailed and nuanced understanding of the structure-activity relationship. researchgate.net

Similar to CoMFA, CoMSIA calculates similarity indices at each grid point based on the Gaussian-type distance dependence between the probe atom and the atoms of the aligned molecules. This approach avoids the issue of extremely large and small energy values that can arise in CoMFA at grid points close to the molecular surface. The resulting data is then analyzed using PLS to generate a predictive model.

The contour maps generated from a CoMSIA analysis provide valuable insights for drug design. For example, in the study of DMDP derivatives, the CoMSIA model revealed that highly electropositive substituents with low steric tolerance were required at the 5-position of the pteridine (B1203161) ring, while bulky electronegative substituents were favorable at the meta-position of the phenyl ring for anticancer activity. nih.gov This level of detail allows medicinal chemists to make more informed decisions when designing new compounds.

A CoMSIA study on the same set of DMDP derivatives produced a model with a cross-validated q² of 0.548 and a conventional r² of 0.909, with a predictive r² of 0.842 for the test set. nih.gov The contribution of the different fields to the model's variance was also determined, with the electrostatic field accounting for 43.0%, the hydrophobic field for 28.4%, the steric field for 17.4%, and the hydrogen bond donor field for 11.4%. nih.gov

For a series of purine-carbonitrile based cruzain inhibitors, the best CoMSIA model yielded a q² of 0.62 and an r² of 0.88. researchgate.net The contour maps from this analysis indicated that bulky groups with a negative potential at the 3- and 5-positions of the phenyl ring were important for inhibitory activity. researchgate.net

The following table summarizes the statistical results from CoMFA and CoMSIA analyses of analogous compound series, illustrating the predictive power of these models.

| Analysis | Compound Series | q² | r² | Predictive r² | Reference |

| CoMFA | DMDP Derivatives | 0.530 | 0.903 | 0.935 | nih.gov |

| CoMSIA | DMDP Derivatives | 0.548 | 0.909 | 0.842 | nih.gov |

| CoMFA | Purine-carbonitriles | 0.73 | 0.98 | - | researchgate.net |

| CoMSIA | Purine-carbonitriles | 0.62 | 0.88 | - | researchgate.net |

| CoMFA | NBMPR Analogs | >0.50 | >0.92 | 0.72 | nih.gov |

| CoMSIA | NBMPR Analogs | >0.50 | >0.92 | 0.74 | nih.gov |

Structure Activity Relationship Sar Studies of 2 Amino 8 Thiazol 4 Yl 9h Purine 6 Thiol Derivatives

Impact of Purine (B94841) Ring Substituents on Biological Activity Profiles

Modifications on the purine ring are fundamental to the molecule's interaction with biological targets.

The 2-aminothiazole (B372263) moiety is recognized as a crucial element for the biological activity in many derivatives, containing an essential acceptor-donor interaction pattern. nih.gov The position of the 2-amino group on a thiazole (B1198619) ring allows for substitutions with functional groups that can interact with specific amino acid residues, such as arginine, in target proteins. nih.gov In the context of purine derivatives, the synthesis of related compounds often starts from precursors like 2-amino-9-(2-deoxy-beta-D-ribofuranosyl)purine, highlighting the foundational role of this group. nih.gov The incorporation of a 2-aminothiazole pharmacophore, often linked to amino acids, has been explored to create hybrid molecules with cytotoxic properties against cancer cell lines. nih.gov

The thiol (-SH) functional group at the C6 position is a key determinant of the molecule's biological and chemical properties. nih.gov Thiol groups are effective nucleophiles and can react with electrophilic species, which is a basis for their use as scavengers of reactive oxygen species (ROS). nih.gov In purine analogues like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), the thiol group is central to their antitumor activity. nih.gov Disulfide derivatives of 6-TG, for instance, have demonstrated higher antitumor activity compared to the parent compound. nih.gov The thiol group's high reactivity can also be a challenge in synthesis due to its sensitivity to oxidation, which can lead to the formation of disulfide bonds. mdpi.com The sulfur biochemistry of the thiol group allows it to play diverse roles, acting as a stabilizing, catalytic, or redox-regulatory entity in various biological contexts. nih.gov

The thiazole ring and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects. nih.gov The placement of a thiazole-containing moiety at the C8 position of a purine ring is a strategy used to develop potent inhibitors of various enzymes. nih.gov For example, a series of renin inhibitors incorporated a 2-amino-4-thiazolyl moiety, which proved to be potent and selective. nih.gov The hybridization of a coumarin (B35378) scaffold with thiazole units has yielded compounds with significant inhibitory activity against carbonic anhydrase isoforms that are overexpressed in many cancers. nih.gov The 2-aminothiazole moiety, in particular, is considered essential for DNA gyrase inhibition. nih.gov

The N9 position of the purine ring is a common site for modification to alter the pharmacological properties of the compound. Sulfonylation at the N9 position of 6-morpholino and 6-aminopurines occurs regioselectively and yields derivatives with antiproliferative activity. nih.gov The nature of the substituent at N9 is critical; for instance, attaching a trans-β-styrenesulfonyl group to 6-morpholino and 6-amino purines resulted in the most effective antiproliferative agents within a tested series. nih.gov In a series of 2-aminothiazole derivatives containing a 9-alkyl purine moiety, specific alkyl groups led to significant antibacterial activity. nih.gov Acyclic nucleoside phosphonates attached at the N9 position of 6-oxopurines have been shown to be potent inhibitors of enzymes in the purine salvage pathway of malarial parasites. nih.gov The presence of a purine fragment connected via a linker to another moiety is often crucial for cytotoxic activity. mdpi.com

Significance of Thiazole Ring Substitutions on Compound Efficacy

Substituents on the thiazole ring itself play a significant role in modulating the efficacy of the parent compound.

In one study, it was found that the substituent at the C4 position of the thiazole ring affects the compound's activity, with lipophilic groups and those larger than a methyl group being well-tolerated and often leading to better results. nih.gov The introduction of a phenyl ring with various substituents at the C4 position of the thiazole was a key feature in a study developing thiazole-amino acid hybrids as cytotoxic agents. nih.gov Similarly, in a series of thiazolyl-coumarin conjugates, substitutions on the thiazole moiety were crucial for interaction with target proteins. For example, an adamantane (B196018) ring on the thiazole facilitated hydrogen bonding within the active site of carbonic anhydrase IX. nih.gov

The following table summarizes the impact of thiazole ring substitutions on biological activity based on reported findings.

| Thiazole Ring Position | Substituent Type | Impact on Efficacy | Target/Activity | Reference |

| C4 | Phenyl with various substituents | Moderate to good cytotoxicity | Anticancer | nih.gov |

| C4 | Lipophilic groups | Improved activity | Enzyme inhibition | nih.gov |

| C4 | Groups larger than methyl | Tolerated, can improve activity | Enzyme inhibition | nih.gov |

| C2' (on substituent) | Adamantane ring | Enhanced hydrogen bonding | Carbonic Anhydrase IX Inhibition | nih.gov |

| C2' (on substituent) | Phenoxyphenyl | Facilitated interaction in active site | Carbonic Anhydrase XII Inhibition | nih.gov |

Correlation between Combined Structural Features and Specific Biological Modulations

For instance, the presence of both a purine fragment and a difluorobenzoxazine moiety, connected by a linker of a specific length, was found to be essential for cytotoxic activity against tumor cells. mdpi.com In another example, novel purine derivatives featuring a phenyl group at the C8 position and a substituted phenyl piperazine (B1678402) at the C6 position were synthesized, showing the importance of multi-site substitution. nih.gov

The development of 2-aminothiazole derivatives with a 9-alkyl purine moiety has yielded compounds with potent antibacterial activity. nih.gov Compound 3A7 from this series, for example, showed a significant inhibitory effect on Xanthomonas oryzae pv. oryzicola (Xoc), while compound 3A25 was highly active against Xanthomonas axonopodis pv. citri (Xac). nih.gov This highlights how the combination of the 2-aminothiazole, the purine core, and a specific N9-alkyl group leads to potent and selective antibacterial agents.

Similarly, the combination of thiazole and amino acid structures has produced hybrid derivatives with significant cytotoxicity against cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov The hybridization of coumarin and thiazole units has also led to potent inhibitors of tumor-associated carbonic anhydrase isoforms. nih.gov

The table below presents data on specific derivatives and their biological activities, illustrating the correlation between their combined structural features and effects.

| Compound ID | Key Structural Features | Biological Activity | IC₅₀/EC₅₀ Value | Reference |

| 3A7 | 2-aminothiazole, 9-alkyl purine | Antibacterial (Xoc) | 25.5 µg/mL | nih.gov |

| 3A25 | 2-aminothiazole, 9-alkyl purine | Antibacterial (Xac) | 47.3 µg/mL | nih.gov |

| 8b | Thiazolyl-coumarin conjugate | Carbonic Anhydrase IX Inhibition | 0.32 ± 0.04 µM | nih.gov |

| 8d | Thiazolyl-coumarin conjugate | Carbonic Anhydrase II & XII Inhibition | 0.38 ± 0.02 µM (CAII), 0.61 ± 0.05 µM (CAXII) | nih.gov |

| Compound 1d (n=10) | Purine-linker-difluorobenzoxazine | Cytotoxicity (Vero E6 cells) | < 30 µM | mdpi.com |

| Compound 9b | Purine derivative | h-DHFR Inhibition, EGFR Inhibition | 0.192 ± 0.011 µM (h-DHFR), 0.109 ± 0.005 µM (EGFR) | researchgate.net |

Structure-Activity Relationships in Enzyme Inhibition

Derivatives of the 2-amino-8-thiazol-4-yl-9H-purine-6-thiol scaffold have been investigated for their inhibitory potential against a range of enzymes critical in various pathological conditions. The following subsections detail the SAR for several key enzyme targets.

Purine analogues are well-established kinase inhibitors, and the introduction of a thiazole ring at the C8-position can significantly modulate this activity. For instance, in the development of cyclin-dependent kinase 2 (CDK2) inhibitors, 2-aminopurine (B61359) derivatives have shown promise. A study on 2-aminopurine derivatives revealed that introducing polar substitutions at the C6-position of the purine ring was advantageous for CDK2 inhibition. nih.gov While specific data on 8-thiazolyl derivatives was not presented, the general finding suggests that modifications at the 6-thiol position of the target compound could be a key area for SAR exploration. For example, compound 11l from a series of 2-aminopurine derivatives demonstrated an IC₅₀ of 19 nM against CDK2. nih.gov

Similarly, studies on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors have shown that modifications on the thiazole and the associated phenyl ring are critical for potency. mdpi.com Although not directly analogous to the 8-thiazolylpurine structure, these findings highlight the importance of the thiazole moiety in kinase binding.

Interactive Table: SAR of 2-Aminopurine Derivatives as CDK2 Inhibitors

| Compound | R-group at C6 | CDK2 IC₅₀ (µM) |

|---|---|---|

| R-Roscovitine | (R)-(1-ethyl-2-hydroxyethyl)amino | 0.073 |

| 11l | [Structure with polar group] | 0.019 |

Note: The table is based on data for 2-aminopurine derivatives, not specifically 2-amino-8-thiazol-4-yl-9H-purine-6-thiol derivatives.

β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibiotics. Thiazole-containing compounds have been explored as FabH inhibitors. In a series of 2-aminothiazole-4-carboxylate derivatives designed as Mycobacterium tuberculosis FabH (MtFabH) inhibitors, substitutions at the 2-amino and 5-positions of the thiazole ring were investigated. nih.gov While these derivatives showed inhibitory activity, they lacked significant whole-cell activity against M. tuberculosis. nih.gov This suggests that while the thiazole moiety can confer FabH inhibition, overcoming bacterial cell wall permeability is a critical challenge. For derivatives of 2-amino-8-thiazol-4-yl-9H-purine-6-thiol, this implies that modifications to enhance cell uptake will be as important as those targeting the enzyme's active site.

15-Lipoxygenase (15-LOX) is an enzyme implicated in inflammatory diseases and atherosclerosis. Purine-based compounds have been identified as 15-LOX inhibitors. A study of 6-substituted purines revealed that the nature of the substituent at the C6-position is critical for activity. nih.gov Compounds with a trans-styryl or phenylethynyl spacer between the purine and a phenyl ring at C6 showed activity comparable to the known 15-LOX inhibitor quercetin. nih.gov This indicates that for 2-amino-8-thiazol-4-yl-9H-purine-6-thiol derivatives, modifications of the 6-thiol group to include rigid, conjugated systems could be a fruitful strategy for enhancing 15-LOX inhibition.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. Thiazole-containing compounds have been designed as DHFR inhibitors. For example, new thiophenyl-pyrazolyl-thiazole hybrids have shown remarkable inhibitory effects against M. tuberculosis DHFR. nih.gov In these hybrids, the thiazole moiety plays a key role in binding to the enzyme. This suggests that the 8-thiazolyl group in the 2-amino-8-thiazol-4-yl-9H-purine-6-thiol scaffold is a promising feature for targeting DHFR.

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many proteins involved in cancer development. Purine-based scaffolds are a known class of Hsp90 inhibitors. The initial lead, PU3, a 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine, established the importance of the purine core for binding to the ATP pocket of Hsp90. Subsequent SAR studies on purine-scaffold inhibitors have shown that modifications at the N9 and C8 positions are critical for potency and isoform selectivity. elsevierpure.com For derivatives of 2-amino-8-thiazol-4-yl-9H-purine-6-thiol, this highlights the potential for fine-tuning Hsp90 inhibitory activity by altering substituents on the thiazole ring and the N9 position of the purine.

Structural Determinants for Antimicrobial Modulation

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiazole and purine derivatives have independently shown significant antimicrobial properties.

The thiazole ring is a component of several clinically used antibiotics. SAR studies on various thiazole-containing compounds have revealed key structural features for antimicrobial activity. For example, in a series of 2,5-dichloro thienyl-substituted thiazoles, compounds with amino or 8-quinolinyl moieties exhibited enhanced antimicrobial activity. nih.gov This suggests that the 2-amino group on the purine ring of the target compound is a favorable feature for antimicrobial potential.

Furthermore, research on thiazolyl-2-pyrazoline hybrids has indicated that the nature of substituents on the thiazole's phenyl ring can dramatically affect activity, with chloro-substituents being beneficial. researchgate.net For 2-amino-8-thiazol-4-yl-9H-purine-6-thiol derivatives, this implies that substitutions on the thiazole ring could be a key determinant of antimicrobial spectrum and potency.

Interactive Table: Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| Thienyl-substituted thiazoles | Amino or 8-quinolinyl moiety | Enhanced antimicrobial activity | nih.gov |

Note: This table presents general findings for thiazole derivatives to infer potential SAR for 2-amino-8-thiazol-4-yl-9H-purine-6-thiol.

SAR in Modulators of STAT3 Activation and Related Pathways

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation. Its constitutive activation is observed in many human cancers, making it an attractive target for cancer therapy.

Currently, there is a lack of specific published research on the structure-activity relationships of 2-amino-8-thiazol-4-yl-9H-purine-6-thiol derivatives as modulators of STAT3 activation. While purine-based compounds have been investigated as inhibitors of various signaling pathways, dedicated SAR studies for this specific scaffold against the STAT3 pathway have not been reported in the available literature. Future research in this area would be necessary to elucidate the structural requirements for modulating STAT3 activity.

Mechanistic Studies of 2 Amino 8 Thiazol 4 Yl 9h Purine 6 Thiol Action at the Molecular and Cellular Level

Investigations into Molecular Target Engagement and Protein Interactions

The interaction of 2-amino-8-thiazol-4-yl-9H-purine-6-thiol with proteins is multifaceted, stemming from the actions of its metabolic products which can directly inhibit enzymes or become incorporated into DNA, thereby altering its interaction with DNA-binding proteins. nih.govnih.gov

The cytotoxic effects of thiopurines like 2-amino-8-thiazol-4-yl-9H-purine-6-thiol are initiated by their metabolic conversion. The parent compound, thioguanine, is a prodrug that is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) into its active nucleotide form, 6-thioguanosine (B559654) monophosphate (TGMP). drugbank.comwikipedia.org This metabolite and its subsequent di- and triphosphate derivatives are responsible for enzyme inhibition.

Active Site Inhibition : TGMP acts as a competitive inhibitor of several key enzymes in the de novo purine (B94841) biosynthesis pathway. It exerts pseudofeedback inhibition on glutamine-5-phosphoribosylpyrophosphate amidotransferase, the first enzyme in the pathway, and also competitively inhibits inosinic acid (IMP) dehydrogenase, preventing the conversion of IMP to xanthylic acid (XMP), a precursor for guanine (B1146940) nucleotides. drugbank.compediatriconcall.com This blockade of purine synthesis deprives rapidly dividing cells of the necessary building blocks for DNA and RNA. patsnap.com

Allosteric Modulation : Beyond direct competition at active sites, thiopurines can exert effects through allosteric modulation, binding to a site distinct from the enzyme's active site to alter its conformation and activity. rsc.org For instance, thioguanine has been identified as a potent, noncompetitive, and slow-binding inhibitor of the human deubiquitinating protease USP2. nih.gov X-ray crystallography has shown that thioguanine binds to an allosteric site, inducing a conformational change that inhibits enzyme function. nih.gov The presence of the bulky thiazole (B1198619) group at the C-8 position of 2-amino-8-thiazol-4-yl-9H-purine-6-thiol could potentially enhance such allosteric interactions, although specific data is not available. The principle of allosteric modulation by purine analogues has been well-established for various receptors and enzymes. nih.govnih.govscispace.com

Studies on related 8-substituted purine thiols have demonstrated potent inhibition of other enzymes, such as Xanthine Oxidase (XOD), which is involved in purine catabolism. nih.govresearchgate.net This suggests that the 8-thiazolyl moiety could direct the compound towards specific enzyme targets.

| Compound | Target Enzyme | Substrate | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Source |

| 2-amino-6-hydroxy-8-mercaptopurine | Xanthine Oxidase | Xanthine | - | 17.71 ± 0.29 | 5.78 ± 0.48 | nih.govresearchgate.net |

| 2-amino-6-hydroxy-8-mercaptopurine | Xanthine Oxidase | 6-Mercaptopurine (B1684380) | Mixed | 0.54 ± 0.01 | 0.96 ± 0.01 | nih.govresearchgate.net |

| 2-amino-6-purinethiol | Xanthine Oxidase | Xanthine | - | 16.38 ± 0.21 | 6.61 ± 0.28 | nih.govresearchgate.net |

| 2-amino-6-purinethiol | Xanthine Oxidase | 6-Mercaptopurine | - | 2.57 ± 0.08 | 1.30 ± 0.09 | nih.govresearchgate.net |

A primary mechanism of thiopurine cytotoxicity is the disruption of protein-DNA interactions following the incorporation of thioguanine nucleotides into the DNA backbone. nih.govnih.gov

Disruption of Protein-DNA Interactions : Once metabolized into thioguanosine triphosphate (TGTP), the molecule is incorporated into DNA during replication, creating thioguanine-containing DNA (TG-DNA). patsnap.comannlabmed.org This fraudulent base alters the local DNA structure and interferes with the recognition and binding of sequence-specific DNA-binding proteins. Studies have demonstrated that the presence of thioguanine in DNA recognition sequences can inhibit the cleavage activity of restriction endonucleases. nih.gov Furthermore, the incorporation of thioguanine into CpG sites has been shown to reduce the methylation activity of DNA methyltransferase Dnmt3a, suggesting an impact on epigenetic regulation. nih.gov This disruption of normal protein-DNA interactions is believed to be a major contributor to the compound's cytotoxic effects. nih.gov

Disruption of Protein-Protein Interactions : While not a primary mechanism, thiopurines can indirectly disrupt protein-protein interactions. The inhibition of the G-protein Rac1 by thioguanine nucleotides is one such example. wikipedia.org Additionally, the inhibition of the deubiquitinase USP2 prevents it from interacting with and stabilizing its substrate proteins, such as Fatty Acid Synthase (FAS) and Mdm2, leading to their degradation. nih.govfrontiersin.org

Cellular Pathway Modulation and Biological Process Interference

At the cellular level, 2-amino-8-thiazol-4-yl-9H-purine-6-thiol is expected to interfere with fundamental biological processes, including biosynthesis, maintenance of cellular integrity, and intracellular signaling, primarily through the mechanisms established for thioguanine.

The central cytotoxic action of thiopurines is the disruption of nucleic acid synthesis through a dual mechanism. patsnap.comdrugbank.com

Inhibition of Purine Biosynthesis : As detailed in section 6.1.1, active thioguanine metabolites inhibit key enzymes in the de novo purine synthesis pathway, leading to a depletion of the guanine nucleotide pool necessary for cellular function and proliferation. patsnap.comdrugbank.compediatriconcall.com

The profound interference with DNA synthesis and integrity ultimately triggers programmed cell death (apoptosis), leading to distinct changes in cell morphology. Treatment with thioguanine is known to cause cell cycle arrest, particularly in the S and G2 phases, as the cell attempts to cope with DNA damage. nih.gov This arrest is often followed by the classic morphological hallmarks of apoptosis, including cell shrinkage, chromatin condensation, membrane blebbing, and the formation of apoptotic bodies. nih.govoncotarget.com The cytotoxicity of thioguanine has been directly correlated with the extent of its incorporation into DNA and the resulting DNA strand scission. nih.gov No specific information is available regarding the effect of this compound on exopolysaccharide production.

The cellular damage induced by thiopurines activates multiple intracellular signaling cascades that determine the cell's fate.

DNA Damage Response : The incorporation of thioguanine into DNA is a damage signal that activates the DNA mismatch repair (MMR) pathway, which in turn can trigger signaling cascades leading to cell cycle arrest and apoptosis. patsnap.commdpi.com

PI3K/Akt Pathway : In triple-negative breast cancer cells, thioguanine has been shown to inhibit the pro-survival PI3K/Akt signaling pathway. nih.govnih.gov This effect was mediated by the demethylation and re-expression of the tumor suppressor gene PTEN, which is a negative regulator of the PI3K/Akt pathway. nih.gov

Apoptosis Signaling : The inhibition of survival pathways and accumulation of DNA damage converge to activate apoptosis. Thioguanine treatment leads to the upregulation of genes involved in the extrinsic apoptosis pathway, including TNF, FADD, and CASP8. nih.govnih.gov It also disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and the activation of the intrinsic mitochondrial pathway of apoptosis. oncotarget.com The interplay between apoptosis and autophagy, another cellular stress response, ultimately controls the cell's response to thiopurine treatment. oncotarget.com

Future Research Directions and Potential Applications of 2 Amino 8 Thiazol 4 Yl 9h Purine 6 Thiol Scaffolds

Rational Design and Development of Next-Generation Analogues for Enhanced Bioactivity

The process of rational drug design for analogues of the 2-amino-8-thiazol-4-yl-9H-purine-6-thiol scaffold is centered on understanding its structure-activity relationships (SAR). nih.gov By systematically modifying the core structure, medicinal chemists can fine-tune the compound's biological activity. The purine (B94841) scaffold itself offers multiple positions for substitution, and these modifications can significantly influence the resulting analogue's potency and selectivity. nih.gov

Key to this process is the strategic modification of the purine and thiazole (B1198619) rings. For instance, creating derivatives by altering substituents on the thiazole ring or the purine's amino group can lead to compounds with enhanced and more specific biological effects. nih.govmdpi.com The goal is to develop next-generation analogues with improved efficacy and a better understanding of their mechanism of action. nih.gov

Recent research has focused on synthesizing libraries of purine-thiazole derivatives to explore a wide range of biological activities, including anticancer and antimicrobial applications. rsc.org The insights gained from these studies are crucial for designing future compounds with superior therapeutic profiles.

Table 1: Examples of Purine or Thiazole Derivatives and Their Activities

| Compound Class | Modification Strategy | Resulting Activity | Reference |

| Purine Analogues | Hybridization with pyrimidine (B1678525) | Broad-spectrum anticancer activity | nih.gov |

| Thiazole Derivatives | Substitution on the phenyl ring | Increased antibacterial and antifungal activity | nih.gov |

| Purine-based Scaffolds | Coordination with metal ions | Enhanced cytotoxic effects | nih.gov |

| Thiazolylphenol Derivatives | Bioisosteric replacement of triazole | Selective aromatase inhibition | nih.gov |

Exploration of Novel Biological Targets for Therapeutic Intervention based on Scaffold Promiscuity

The ability of the purine-thiazole scaffold to interact with multiple biological targets, a characteristic known as scaffold promiscuity, presents both opportunities and challenges. nih.gov While this can lead to off-target effects, it also opens the door to discovering new therapeutic applications for these compounds. The structural similarity of the purine core to essential biomolecules like adenine (B156593) and guanine (B1146940) is a key reason for its broad pharmacological potential. nih.gov

This promiscuity allows for the exploration of novel therapeutic interventions for a variety of diseases. For example, purine derivatives have been investigated for their potential in treating cancer, viral infections, and inflammatory diseases. nih.govfrontiersin.org The thiazole component also contributes to this broad activity, as thiazole-containing compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net

Researchers are actively exploring the polypharmacology of these scaffolds to identify new disease targets. nih.gov This involves screening purine-thiazole libraries against a wide range of enzymes and receptors to uncover previously unknown interactions. This approach could lead to the repurposing of existing compounds for new therapeutic uses. nih.gov

Integration with Advanced Drug Discovery Platforms and Screening Technologies

Modern drug discovery relies heavily on advanced screening technologies to accelerate the identification of promising new drug candidates. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds, including those based on the purine-thiazole scaffold. nih.govtaylorandfrancis.com This enables the efficient identification of "hits" that can then be further optimized.

In addition to HTS, computational methods such as in silico screening and molecular docking are becoming increasingly important. nih.govresearchgate.net These techniques use computer models to predict how a compound will interact with a specific biological target, allowing researchers to prioritize which analogues to synthesize and test in the lab. This rational, computer-aided approach significantly streamlines the drug discovery process. nih.gov

The creation of specialized chemical libraries, such as those focused on purine-based nucleoside mimetics, provides a valuable resource for these screening efforts. upenn.educhemdiv.com By combining large, diverse compound libraries with advanced screening technologies, researchers can more effectively explore the therapeutic potential of the 2-amino-8-thiazol-4-yl-9H-purine-6-thiol scaffold.

Expanding the Scope of Purine-Thiazole Chemistry in Fundamental and Applied Medicinal Science

The ongoing exploration of purine-thiazole chemistry continues to expand its impact on both fundamental and applied medicinal science. Advances in synthetic chemistry are making it easier to create diverse libraries of purine-thiazole derivatives, which is crucial for exploring their full therapeutic potential. rsc.orgresearchgate.net For example, solid-phase synthesis techniques have been optimized to construct libraries of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are bioisosteres of purines. rsc.org

The versatility of the purine-thiazole scaffold ensures its continued relevance in drug discovery. nih.goveurekaselect.com Its ability to serve as a framework for a wide range of biologically active molecules makes it a valuable tool for medicinal chemists. nih.govresearchgate.net Future research in this area is expected to lead to the development of new drugs for a variety of diseases, further solidifying the importance of purine-thiazole chemistry in modern medicine. nih.gov

The study of these compounds also contributes to a more fundamental understanding of how small molecules interact with biological systems. By investigating the structure-activity relationships of purine-thiazole derivatives, researchers can gain valuable insights into the molecular basis of disease. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.